4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
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Overview
Description
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazole ring and a phenol group, contributes to its wide range of chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves the reaction of 3-mercapto-5-phenyl-1,2,4-triazole with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a catalyst such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of continuous flow reactors is also common in industrial production, allowing for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOIC ACID: Similar structure but with a benzoic acid group instead of a phenol group.
4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOIC ACID: Contains a pyridinyl group, offering different chemical properties.
Uniqueness
4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is unique due to its combination of a triazole ring and a phenol group. This combination provides a distinct set of chemical reactivities and biological activities, making it a versatile compound in various applications .
Properties
CAS No. |
1198308-27-8 |
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Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.3g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12N4OS/c20-13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)21)12-4-2-1-3-5-12/h1-10,20H,(H,18,21)/b16-10+ |
InChI Key |
CWMYVVQXCGHEAH-MHWRWJLKSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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